Oxodipine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

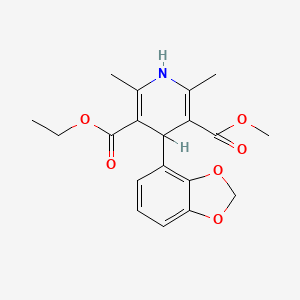

Oxodipine est un bloqueur des canaux calciques dihydropyridinique dont le nom IUPAC est Diméthyl 4-(2H-1,3-benzodioxol-4-yl)-2,6-diméthyl-1,4-dihydropyridine-3,5-dicarboxylate . Il est principalement utilisé comme antihypertenseur en raison de sa capacité à inhiber l'influx d'ions calcium par les canaux calciques de type L .

Méthodes De Préparation

La synthèse de l'oxodipine implique généralement la méthode de synthèse de dihydropyridine de Hantzsch. Cette méthode comprend la condensation d'un aldéhyde, d'un β-cétoester et d'ammoniac ou d'un sel d'ammonium . Les conditions réactionnelles impliquent souvent le reflux des réactifs dans l'éthanol ou un autre solvant approprié . Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires mais optimisées pour la production à grande échelle, assurant des rendements et une pureté plus élevés .

Analyse Des Réactions Chimiques

L'oxodipine subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydée pour former des dérivés de la pyridine.

Réduction : Les réactions de réduction peuvent convertir l'this compound en ses dérivés dihydropyridiniques correspondants.

Substitution : Diverses réactions de substitution peuvent se produire sur le cycle aromatique ou le cycle dihydropyridine.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et de l'aluminium, et divers nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

L'this compound a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle dans les études sur les bloqueurs des canaux calciques et leur synthèse.

Biologie : Investigated for its effects on cellular calcium channels and related signaling pathways.

Médecine : Studied for its potential therapeutic effects in treating hypertension and other cardiovascular diseases.

Mécanisme d'action

L'this compound exerce ses effets en bloquant les canaux calciques de type L, qui sont des canaux dépendants du voltage présents dans les muscles lisses des vaisseaux sanguins . En inhibant l'influx d'ions calcium, l'this compound provoque une vasodilatation et réduit la pression artérielle . Les cibles moléculaires comprennent la sous-unité α1 du canal calcique de type L .

Applications De Recherche Scientifique

Chemical and Biological Applications

1. Calcium Channel Blockade Studies

Oxodipine serves as a model compound in the investigation of calcium channel blockers. It has been shown to exhibit significant effects on cellular calcium channels, influencing various biological processes. Studies indicate that this compound primarily blocks L-type calcium channels, leading to reduced calcium ion influx in smooth muscle cells and cardiac tissues, which is critical for managing cardiovascular conditions such as hypertension and arrhythmias .

2. Pharmacological Research

Research has demonstrated that this compound not only inhibits calcium currents but also affects cardiac contractility. For instance, a study found that this compound decreased the L-type calcium current in rat ventricular myocytes with an IC50 value of 0.24 µM, indicating its potency in modulating cardiac function . Additionally, it has been compared with other dihydropyridines like nifedipine and elgodipine, revealing unique pharmacokinetic profiles that may offer distinct therapeutic advantages .

Medical Applications

1. Cardiovascular Therapeutics

This compound is primarily investigated for its potential therapeutic effects in treating cardiovascular diseases. It has been shown to effectively lower blood pressure and reduce cardiac workload by inducing vasodilation through calcium channel blockade . Clinical studies have highlighted its efficacy in managing hypertension and angina pectoris.

2. Toxicological Studies

Toxicological assessments have been conducted to evaluate the long-term effects of this compound on adrenal gland morphology in animal models. A study involving Beagle dogs revealed that high doses (24 mg/kg/day) led to thickening of the adrenal zona glomerulosa, suggesting potential implications for aldosterone synthesis and adrenal function under prolonged this compound exposure .

Industrial Applications

1. Pharmaceutical Development

In the pharmaceutical industry, this compound is utilized in the development of new medications targeting cardiovascular conditions. Its unique chemical structure allows for the exploration of novel formulations and delivery systems that enhance bioavailability and therapeutic efficacy .

2. Quality Control Reference Compound

This compound is also employed as a reference compound in quality control processes within pharmaceutical manufacturing. Its consistent properties make it suitable for standardization in various formulations.

Data Table: Summary of this compound's Key Applications

Mécanisme D'action

Oxodipine exerts its effects by blocking L-type calcium channels, which are voltage-gated channels found in the smooth muscle of blood vessels . By inhibiting calcium ion influx, this compound causes vasodilation and reduces blood pressure . The molecular targets include the α1 subunit of the L-type calcium channel .

Comparaison Avec Des Composés Similaires

L'oxodipine est similaire à d'autres bloqueurs des canaux calciques dihydropyridiniques tels que la nifédipine et l'amlodipine . this compound has unique structural features, such as the presence of a benzodioxole moiety, which may contribute to its distinct pharmacological profile . Autres composés similaires incluent la felodipine et l'isradipine .

Activité Biologique

Oxodipine is a calcium channel blocker primarily utilized in the treatment of hypertension and angina. Its biological activity extends beyond cardiovascular effects, influencing various physiological processes and presenting potential side effects. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and associated case studies.

This compound functions by inhibiting calcium influx through L-type calcium channels in vascular smooth muscle and cardiac tissues. This action leads to vasodilation and reduced myocardial oxygen demand, effectively lowering blood pressure and alleviating angina symptoms. The compound's selectivity for vascular tissues over cardiac tissues minimizes adverse effects on heart rate, making it a preferred choice in managing hypertension.

Pharmacological Effects

The primary pharmacological effects of this compound include:

- Vasodilation : Reduces peripheral vascular resistance.

- Negative Inotropic Effect : Decreases myocardial contractility.

- Anti-inflammatory Properties : Exhibits potential anti-inflammatory effects through the modulation of cytokines.

Biological Activity Overview

Gingival Hyperplasia Induced by this compound

A notable side effect of this compound is gingival hyperplasia, particularly observed in canine models. Studies involving beagle dogs demonstrated that prolonged administration of this compound led to significant gingival overgrowth. The mechanism proposed involves increased levels of testosterone due to altered hormonal pathways influenced by calcium channel blockade.

- Study Findings :

- Increased alkaline phosphatase levels were noted alongside decreased alanine aminotransferase levels.

- Histological evaluations revealed hyperplastic changes in gingival tissues.

These findings suggest a need for monitoring oral health in patients receiving this compound therapy, particularly those with predisposing factors for gingival overgrowth.

Histopathological Effects on Adrenal Glands

Research conducted on dogs also indicated that this compound administration resulted in thickening of the adrenal zona glomerulosa. This alteration was linked to the drug's impact on hormonal regulation within the adrenal cortex.

- Study Findings :

- Histological examinations showed significant morphological changes.

- The study emphasized the importance of understanding long-term effects on endocrine function due to calcium channel blockers.

Propriétés

Numéro CAS |

90729-41-2 |

|---|---|

Formule moléculaire |

C19H21NO6 |

Poids moléculaire |

359.4 g/mol |

Nom IUPAC |

5-O-ethyl 3-O-methyl 4-(1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C19H21NO6/c1-5-24-19(22)15-11(3)20-10(2)14(18(21)23-4)16(15)12-7-6-8-13-17(12)26-9-25-13/h6-8,16,20H,5,9H2,1-4H3 |

Clé InChI |

MSOAVHHAZCMHDI-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=C3C(=CC=C2)OCO3)C(=O)OC)C)C |

SMILES canonique |

CCOC(=O)C1=C(NC(=C(C1C2=C3C(=CC=C2)OCO3)C(=O)OC)C)C |

Key on ui other cas no. |

119914-33-9 119914-34-0 |

Synonymes |

oxodipine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.